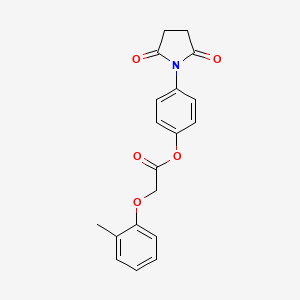![molecular formula C12H17N5 B5784517 5-[(1-azepanylmethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B5784517.png)
5-[(1-azepanylmethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1-azepanylmethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile, commonly known as AZA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. AZA is a heterocyclic compound that contains a pyrazole ring, a nitrile group, and an azepane ring.
Aplicaciones Científicas De Investigación
AZA has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. In medicinal chemistry, AZA has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. AZA has also been investigated for its potential as an antifungal and antibacterial agent. In agrochemistry, AZA has been studied for its potential use as a herbicide and insecticide. In materials science, AZA has been investigated for its potential use in the development of organic semiconductors.
Mecanismo De Acción
The exact mechanism of action of AZA is not fully understood, but studies suggest that it works by inhibiting the activity of certain enzymes and proteins in cells, leading to cell death. AZA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. AZA has also been shown to inhibit the activity of tubulin, a protein that is essential for cell division.
Biochemical and physiological effects:
Studies have shown that AZA has a range of biochemical and physiological effects. In vitro studies have demonstrated that AZA can induce apoptosis, or programmed cell death, in cancer cells. AZA has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, AZA has been shown to have antifungal and antibacterial properties, with studies demonstrating its ability to inhibit the growth of various fungal and bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AZA has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, there are also some limitations to using AZA in lab experiments. For example, AZA is a relatively new compound, and there is still much to be learned about its properties and potential applications. In addition, AZA can be difficult to work with due to its low solubility in water and other solvents.
Direcciones Futuras
There are several future directions for research on AZA. One area of interest is the development of AZA-based drugs for the treatment of cancer and other diseases. Another area of interest is the development of AZA-based materials for use in electronics and other applications. Additionally, more research is needed to fully understand the mechanism of action of AZA and its potential applications in various fields.
Métodos De Síntesis
AZA can be synthesized using various methods, including the reaction of 1-azepanecarbonitrile with 1-methyl-3-oxo-1H-pyrazole-4-carbaldehyde in the presence of a base. The reaction yields AZA as a yellow solid with a melting point of 131-133°C. Other methods of synthesis include the reaction of azepanecarbonitrile with 1-methyl-3,5-dioxo-1,2,4-triazolidine, and the reaction of 1-azepanecarbonitrile with 1-methyl-3,5-dioxo-1,2,4-triazolidine-2-thione.
Propiedades
IUPAC Name |
5-[(E)-azepan-1-ylmethylideneamino]-1-methylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-16-12(11(8-13)9-15-16)14-10-17-6-4-2-3-5-7-17/h9-10H,2-7H2,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHDCXFLWGLHSN-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#N)N=CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)C#N)/N=C/N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5784437.png)

![methyl [4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B5784446.png)
![methyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5784447.png)
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B5784468.png)
![2-(4-isopropylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5784476.png)


![6-nitro-1,3-benzodioxole-5-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5784491.png)
![2-{[(4-chlorophenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5784492.png)


![1-[(4-bromobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5784522.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B5784526.png)